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Compound of Interest

Compound Name:
2-Propyl-octahydro-pyrrolo[3,4-

c]pyrrole

Cat. No.: B2437950 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-octahydro-
pyrrolo[3,4-c]pyrrole

Introduction: Elucidating a Bicyclic Scaffold
2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is a saturated bicyclic tertiary amine. Its rigid,

three-dimensional structure, derived from the octahydropyrrolo[3,4-c]pyrrole core, makes it a

valuable scaffold in medicinal chemistry and materials science.[1][2] Precise structural

confirmation and purity assessment are paramount in any research or development context,

necessitating a multi-faceted analytical approach. While specific, published spectra for this

exact molecule are not readily available in public databases, a robust and reliable

spectroscopic profile can be predicted based on foundational principles and data from

analogous structures.

This guide provides a detailed, predictive analysis of the mass spectrometry (MS), infrared (IR),

and nuclear magnetic resonance (NMR) data expected for 2-Propyl-octahydro-pyrrolo[3,4-
c]pyrrole (Molecular Formula: C₉H₁₈N₂, Molecular Weight: 154.26 g/mol [3]). The

methodologies and interpretations presented herein are designed to equip researchers with the

expertise to confidently characterize this compound and its derivatives.

Mass Spectrometry (MS): Confirming Molecular
Weight and Core Fragmentation
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Mass spectrometry is the definitive technique for determining the molecular weight of a

compound and gaining structural insights through fragmentation analysis. For 2-Propyl-
octahydro-pyrrolo[3,4-c]pyrrole, we can predict a characteristic fragmentation pattern

dominated by the stability of the nitrogen-containing fragments.

Causality in Experimental Design: Ionization Choice
Electron Ionization (EI) is a common, high-energy technique that provides detailed

fragmentation patterns, which are invaluable for structural elucidation. Electrospray Ionization

(ESI), a softer technique, is ideal for confirming the molecular weight via the protonated

molecule, [M+H]⁺, often with minimal fragmentation. The choice depends on the goal: EI for

detailed structural work and ESI for robust molecular ion confirmation.

Predicted Mass Spectrum Analysis
The molecular ion peak (M⁺˙) in an EI spectrum is expected at an even mass-to-charge ratio

(m/z) of 154, consistent with the Nitrogen Rule, which dictates that a molecule with an even

number of nitrogen atoms will have an even nominal molecular weight.[4] The most significant

fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent

to the nitrogen), which results in a resonance-stabilized cation.[5][6]

For 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, two primary α-cleavage events are predicted:

Loss of an Ethyl Radical: Cleavage of the C-C bond on the propyl group is the most favored

pathway, as it results in the loss of the largest possible radical (an ethyl radical, •CH₂CH₃).

This produces the predicted base peak at m/z 125.

Loss of a Propyl Radical: Cleavage of the N-C bond of the propyl group is less favored but

can also occur, leading to a fragment at m/z 111.

The predicted fragmentation pathway leading to the base peak is illustrated below.

Caption: Predicted EI-MS α-cleavage fragmentation of the molecular ion.

Data Summary: Predicted MS Peaks
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m/z Value Predicted Identity
Relative
Abundance

Notes

154 [M]⁺˙ (Molecular Ion) Low to Medium
Confirms molecular

weight.

155 [M+H]⁺ High (in ESI)

Protonated molecule,

confirms MW in soft

ionization.

125 [M - CH₂CH₃]⁺ High (Base Peak)

Result of favored α-

cleavage, loss of an

ethyl radical.[4]

111 [M - CH₂CH₂CH₃]⁺ Medium
Result of α-cleavage

at the bicyclic core.

Experimental Protocol: GC-MS Analysis
This protocol is a self-validating system for obtaining a reproducible EI mass spectrum.

Sample Preparation: Dissolve ~1 mg of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole in 1 mL

of a volatile solvent like dichloromethane or methanol.

Instrument Setup:

Use a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-

5ms).

Set the injector temperature to 250°C and the transfer line to 280°C.

Use a temperature program: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C

and hold for 5 minutes.

MS Parameters:

Set the ion source to EI mode at 70 eV.

Scan from m/z 40 to 300.
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Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show a peak

for the compound, and the corresponding mass spectrum can be analyzed for the parent ion

and fragmentation pattern.

Validation: The presence of the expected molecular ion at m/z 154 and the base peak at m/z

125 validates the compound's identity.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. For 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, the most telling diagnostic feature

is the absence of certain peaks, which confirms its tertiary amine nature.

Predicted IR Spectrum Analysis
As a saturated, tertiary amine, the spectrum will be relatively simple and is defined by two key

regions:

N-H Stretching Region (3300-3500 cm⁻¹): The most critical diagnostic for this molecule is the

complete absence of any significant absorption bands in this region. Primary and secondary

amines show distinct N-H stretching peaks here, so their absence is definitive proof of a

tertiary amine structure.[7][8]

C-H Stretching Region (2800-3000 cm⁻¹): Strong, sharp peaks are expected in this region,

corresponding to the sp³ C-H stretching vibrations of the propyl and octahydropyrrolopyrrole

methylene and methyl groups.

C-N Stretching Region (1020-1250 cm⁻¹): One or more medium-intensity bands are

predicted in this region, characteristic of the C-N bond stretching in aliphatic amines.[8][9]

Data Summary: Predicted IR Absorptions
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Wavenumber
(cm⁻¹)

Predicted
Assignment

Intensity Notes

3300 - 3500 N-H Stretch Absent

Confirms the tertiary

nature of both amine

centers.[8]

2850 - 2960 C(sp³)-H Stretch Strong

From the CH₂, CH₃

groups of the alkyl

chain and ring system.

1450 - 1470 C-H Bend Medium
Methylene (CH₂)

scissoring vibrations.

1020 - 1250 C-N Stretch Medium-Weak
Characteristic of

aliphatic amines.[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal

(e.g., diamond or germanium). If the sample is a solid salt, a small amount of the powder can

be pressed firmly onto the crystal.

Background Scan: With the clean, empty ATR crystal in place, run a background scan. This

is crucial to subtract the spectrum of ambient air (CO₂, H₂O) and the instrument itself.

Sample Scan: After placing the sample on the crystal, apply pressure using the anvil to

ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
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NMR spectroscopy provides the most detailed structural information, revealing the precise

connectivity and chemical environment of each hydrogen and carbon atom. Due to the

molecule's symmetry and the presence of stereocenters, the spectrum is predicted to be

complex, making 2D NMR techniques essential for unambiguous assignment.

Caption: A typical NMR workflow for complete structure elucidation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The structure contains several unique proton environments. The bicyclic core introduces

rigidity, making many methylene protons diastereotopic (chemically non-equivalent), which will

appear as distinct signals, often as complex multiplets.
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Predicted Shift
(ppm)

Multiplicity Integration Assignment Rationale

~ 3.0 - 3.4 m 2H H-3a, H-6a

Bridgehead

protons,

deshielded by

two adjacent

nitrogen atoms.

Expected to be

complex.

~ 2.8 - 3.0 m 4H H-1, H-3

Methylene

protons adjacent

to the secondary

amine nitrogen

(N5). Likely

diastereotopic

and complex.

~ 2.5 - 2.8 m 4H H-4, H-6

Methylene

protons adjacent

to the tertiary

amine nitrogen

(N2). Deshielded

and likely

complex.

~ 2.3 - 2.5 t 2H N-CH₂ (Propyl)

Methylene group

on the propyl

chain attached to

N2. Triplet due to

coupling with

adjacent CH₂.

~ 1.4 - 1.6 sextet 2H CH₂ (Propyl)

Middle

methylene group

of the propyl

chain.
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~ 0.9 t 3H CH₃ (Propyl)

Terminal methyl

group of the

propyl chain.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Due to symmetry, fewer than 9 carbon signals may be observed. A DEPT-135 experiment

would be crucial to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

Predicted Shift
(ppm)

Carbon Type Assignment Rationale

~ 60 - 65 CH C-3a, C-6a

Bridgehead carbons,

deshielded by two

nitrogen atoms.

~ 55 - 60 CH₂ C-4, C-6

Carbons adjacent to

the tertiary nitrogen

(N2).

~ 50 - 55 CH₂ N-CH₂ (Propyl)
Propyl carbon directly

attached to nitrogen.

~ 45 - 50 CH₂ C-1, C-3

Carbons adjacent to

the secondary amine

nitrogen (N5).

~ 20 - 25 CH₂ CH₂ (Propyl)
Middle carbon of the

propyl chain.

~ 11 - 13 CH₃ CH₃ (Propyl)

Terminal methyl

carbon of the propyl

chain.

The Role of 2D NMR for Unambiguous Assignment
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It

would be essential to trace the connectivity within the propyl chain (CH₃ to CH₂ to N-CH₂)

and to navigate the complex, overlapping signals of the bicyclic ring system.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each

proton signal with its attached carbon. It is the most powerful tool for definitively assigning

the ¹H and ¹³C signals, especially for the complex methylene and bridgehead positions of the

core.[10]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral

width covers the expected range (e.g., -1 to 10 ppm).

¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans

(e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio. A DEPT-135

experiment should also be run.

2D Acquisition: Run standard COSY and HSQC experiments using the instrument's

predefined parameter sets. These experiments provide the crucial connectivity data for a full

and validated structural assignment.

Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy

provides a comprehensive and self-validating system for the characterization of 2-Propyl-
octahydro-pyrrolo[3,4-c]pyrrole. MS confirms the molecular weight and primary

fragmentation pathways. IR spectroscopy verifies the tertiary amine functional groups through

the absence of N-H stretches. Finally, a combination of 1D and 2D NMR experiments provides

an unambiguous map of the complete C-H framework. This predictive guide serves as a robust

framework for researchers, ensuring confident and accurate structural elucidation in the

absence of pre-existing library data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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